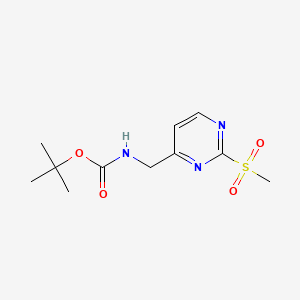

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate

Description

Structural Characterization and Chemical Identity

Molecular Architecture and Fundamental Parameters

Molecular Formula (C11H17N3O4S) and Weight (287.34 g/mol)

The molecular composition of tert-butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is defined by the empirical formula C11H17N3O4S, reflecting a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight has been consistently reported as 287.34 grams per mole across multiple authoritative sources, with some minor variations in precision ranging from 287.3 to 287.34 grams per mole depending on the calculation methodology employed. This molecular weight positions the compound within the typical range for pharmaceutical intermediates and bioactive small molecules.

The elemental composition reveals a carbon content of approximately 45.97 percent, hydrogen content of 5.97 percent, nitrogen content of 14.63 percent, oxygen content of 22.29 percent, and sulfur content of 11.16 percent by mass. The presence of multiple heteroatoms, particularly nitrogen and sulfur, contributes significantly to the compound's chemical reactivity and potential biological activity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C11H17N3O4S | |

| Molecular Weight | 287.34 g/mol | |

| Carbon Content | 45.97% | |

| Hydrogen Content | 5.97% | |

| Nitrogen Content | 14.63% | |

| Oxygen Content | 22.29% | |

| Sulfur Content | 11.16% |

Structural Features and Functional Groups

The molecular architecture of this compound incorporates several distinctive structural motifs that contribute to its chemical identity and potential biological activity. The core structure features a pyrimidine ring system substituted at the 2-position with a methylsulfonyl group and at the 4-position with a methylene bridge connecting to a carbamate functionality. The carbamate group is further protected with a tert-butyl ester, a common protecting group strategy in synthetic organic chemistry.

The Simplified Molecular Input Line Entry System representation of the molecule is documented as CC(C)(C)OC(=O)NCc1ccnc(n1)S(=O)=O, which clearly delineates the connectivity pattern of all constituent atoms. The International Chemical Identifier code provides a more detailed structural description: 1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15).

The methylsulfonyl functional group (-SO2CH3) represents a key structural feature that imparts distinctive electronic and steric properties to the molecule. This electron-withdrawing group significantly influences the electronic distribution across the pyrimidine ring system and affects the overall reactivity profile of the compound. The tert-butyl carbamate moiety serves both as a protecting group for synthetic purposes and as a structural element that modulates the compound's lipophilicity and potential bioavailability characteristics.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, resulting in the official designation: this compound. This nomenclature explicitly identifies each structural component and their connectivity pattern, providing unambiguous chemical identification. Alternative systematic names include carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester, which emphasizes the carbamate ester functionality.

The compound belongs to the chemical classification of carbamates, which are esters or salts of carbamic acid characterized by the functional group -NH-CO-O-. Within this broader classification, the molecule specifically represents a protected amino acid derivative featuring a heteroaryl substituent. The presence of the pyrimidine ring system further classifies this compound as a heterocyclic aromatic derivative, while the methylsulfonyl substituent places it within the category of organosulfur compounds.

The International Chemical Identifier Key for this compound is OETOMMSENCSSKP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searching and chemical informatics applications. The Molecular Design Limited number MFCD27996634 serves as an additional identifier within chemical supplier databases and inventory management systems.

Physicochemical Properties

Physical State and Morphology

The physical characteristics of this compound at standard temperature and pressure conditions have been documented across multiple sources, though specific morphological details remain limited in the available literature. The compound typically exists as a solid material under ambient conditions, consistent with its molecular weight and intermolecular bonding characteristics. The presence of multiple polar functional groups, including the carbamate ester and methylsulfonyl moieties, suggests the potential for hydrogen bonding and dipole-dipole interactions that stabilize the solid state.

Commercial suppliers report the compound with purity specifications typically ranging from 97 to 98 percent, indicating successful synthetic protocols and purification methodologies. The high purity levels achieved suggest that the compound possesses favorable crystallization properties or responds well to chromatographic purification techniques. The exact mass has been calculated as 287.34 daltons using high-resolution mass spectrometry computational methods.

Temperature-dependent phase behavior and morphological characteristics require further investigation, as current safety data sheets indicate insufficient data regarding melting point, boiling point, and other thermal properties. The absence of detailed physical property data suggests either limited commercial interest in comprehensive characterization or proprietary restrictions on data disclosure by manufacturers.

Solubility Profile Across Solvent Systems

The solubility characteristics of this compound have been evaluated across different computational models and experimental approaches, revealing a complex solubility profile influenced by the molecule's amphiphilic nature. Computational predictions using the Estimation of Solubility of Liquids algorithm indicate a water solubility of approximately 6.37 milligrams per milliliter, corresponding to 0.0222 molar concentration, which classifies the compound as very soluble according to standard pharmaceutical solubility classifications.

Alternative computational approaches yield different solubility predictions, highlighting the challenges in accurately modeling the dissolution behavior of complex heterocyclic compounds. The Ali algorithm predicts a significantly lower water solubility of 2.22 milligrams per milliliter (0.00772 molar), categorizing the compound as soluble rather than very soluble. The SILICOS-IT computational method provides an even more conservative estimate of 0.139 milligrams per milliliter (0.000483 molar), still maintaining the soluble classification.

| Prediction Method | Solubility (mg/ml) | Molar Concentration | Classification |

|---|---|---|---|

| Estimation of Solubility of Liquids | 6.37 | 0.0222 mol/L | Very Soluble |

| Ali Algorithm | 2.22 | 0.00772 mol/L | Soluble |

| SILICOS-IT | 0.139 | 0.000483 mol/L | Soluble |

The logarithmic solubility values range from -1.65 to -3.32 depending on the computational approach employed, indicating moderate to good aqueous solubility for pharmaceutical applications. These predictions suggest that the compound possesses adequate dissolution characteristics for biological testing and potential therapeutic applications, though experimental validation of these computational estimates remains necessary for definitive solubility determination.

Properties

IUPAC Name |

tert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETOMMSENCSSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127847 | |

| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799434-48-2 | |

| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

This method leverages 4-chloro-2-(methylsulfonyl)pyrimidine as the foundational intermediate. The chlorine atom at position 4 undergoes nucleophilic displacement with tert-butyl ((aminomethyl)pyrimidin-4-yl)carbamate precursors. Key steps include:

-

Sulfonylation : Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Chloride Displacement : Substitution of the 4-chloro group with a Boc-protected amine using N-Boc piperazine or similar nucleophiles in the presence of a base like triethylamine.

Optimization and Yield

-

Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

-

Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity but are optional for simple displacements.

-

Yield : Reported yields range from 65% to 78% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Chloro-2-(methylsulfonyl)pyrimidine | |

| Nucleophile | N-Boc-piperazine | |

| Solvent | THF, 70°C | |

| Reaction Time | 12–18 hours | |

| Yield | 72% |

Reductive Amination Followed by Sulfonylation

Two-Step Synthesis Pathway

This approach constructs the pyrimidine ring de novo and introduces the methylsulfonyl group post-cyclization:

-

Pyrimidine Formation : Condensation of thiourea with pyruvaldehyde dimethylacetal under acidic conditions (HCl, ethanol) yields 2-methylthio-4-pyrimidinecarboxaldehyde.

-

Reductive Amination : Reaction with tert-butyl carbamate-protected aminomethyl derivatives using sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Sulfonylation : Oxidation of the methylthio group to methylsulfonyl using mCPBA in dichloromethane.

Critical Considerations

Table 2: Key Parameters for Reductive Amination and Sulfonylation

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrimidine Synthesis | Thiourea, HCl, ethanol, reflux | 85% | |

| Reductive Amination | NaBH₃CN, MeOH, rt | 73% | |

| Sulfonylation | mCPBA, DCM, 0°C to rt | 89% |

Direct Alkylation of Pyrimidin-4-ylmethanamine

Carbamate Protection Strategy

This one-pot method alkylates pre-formed pyrimidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O):

Advantages and Limitations

Table 3: Alkylation and Protection Conditions

| Parameter | Condition | Source |

|---|---|---|

| Reducing Agent | LiAlH₄, THF, 0°C to rt | |

| Boc Reagent | Boc₂O, DCM, TEA | |

| Reaction Time | 4 hours (reduction), 2 hours (Boc) | |

| Overall Yield | 62% |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and the study of drug metabolism .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related tert-butyl carbamate derivatives of pyrimidine and pyridine, focusing on substituent effects, reactivity, and applications.

Structural and Physicochemical Comparisons

*Calculated from ESI-MS data .

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs):

- The methylsulfonyl group in the target compound strongly withdraws electrons, increasing the pyrimidine ring’s electrophilicity compared to chloro (CAS 849751-48-0) or triazole (compound 69, ) substituents. This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .

- Chloro substituents (e.g., CAS 849751-48-0) offer superior leaving-group ability in cross-coupling reactions but lack the hydrogen-bonding capacity of sulfonyl groups .

Steric and Solubility Considerations:

Hazard Profiles

- The target compound shares similar hazards (e.g., skin/eye irritation) with CAS 1799420-92-0 but lacks the acute oral toxicity (Category 4) noted in the latter .

Biological Activity

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate, with the molecular formula CHNOS and CAS number 1799434-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 287.34 g/mol

- Purity : ≥97%

- Structure : The compound features a pyrimidine ring substituted with a methylsulfonyl group, contributing to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The binding of this compound to molecular targets can lead to alterations in enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Protein-Ligand Interactions : It serves as a model for studying protein-ligand binding dynamics, which is crucial for drug design .

Biological Activities

Research has indicated several biological activities associated with this compound:

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Enzyme Interaction Studies

The compound has been used to study interactions with enzymes such as acetyl-CoA carboxylase (ACC), which is relevant in metabolic regulation and cancer therapy. Inhibitors targeting ACC have shown potential as broad-spectrum antibiotics, indicating the versatility of this compound in different therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Safety and Toxicology

The compound carries a warning label due to potential hazards associated with its use. Precautionary measures include avoiding inhalation and skin contact, as well as ensuring proper handling in laboratory settings .

Q & A

Q. What synthetic methodologies are recommended for tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : A stepwise approach is typically employed:

Pyrimidine Functionalization : Introduce the methylsulfonyl group at the 2-position of the pyrimidine ring via nucleophilic substitution or oxidation of a thioether intermediate.

Carbamate Protection : React the 4-pyrimidinylmethyl amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Optimization Tips :

- Monitor reaction progress by TLC or HPLC to minimize over-reaction.

- Adjust solvent polarity and temperature to control reaction kinetics. For example, lower temperatures (0–5°C) may reduce side reactions during Boc protection .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Verify the tert-butyl group (δ ~1.4 ppm, singlet) and methylsulfonyl protons (δ ~3.2 ppm, singlet). Pyrimidine ring protons typically appear as distinct multiplets between δ 7.0–8.5 ppm .

- ¹³C NMR : Confirm the carbonyl carbon of the carbamate (δ ~155 ppm) and the methylsulfonyl carbon (δ ~45 ppm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm mass accuracy.

- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders in unventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust.

- Incompatible Materials : Avoid strong acids/bases (may hydrolyze the carbamate) and reducing agents (may react with the sulfonyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Byproduct Identification :

- Perform LC-MS to detect impurities (e.g., de-Boc products or sulfonyl group reduction byproducts).

- Compare experimental ¹H NMR shifts with computational predictions (DFT-based tools) .

- Isotopic Labeling : Use ¹³C-labeled Boc reagents to confirm carbamate stability under reaction conditions.

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use fresh Boc₂O to avoid di-tert-butyl carbonate impurities.

- Solvent Drying : Pre-dry solvents (e.g., THF over molecular sieves) to prevent hydrolysis.

- Temperature Control : Maintain low temperatures (0–5°C) during Boc protection to suppress side reactions.

- Scavengers : Add polymer-bound scavengers (e.g., trisamine resins) to trap excess reagents .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation by HPLC over 24–72 hours. Carbamates are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store the compound at –20°C in airtight containers under nitrogen to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.